Product packaging for 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine(Cat. No.:)

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Cat. No.: B11876468
M. Wt: 232.46 g/mol
InChI Key: YFPJFGMOCWFLNO-UHFFFAOYSA-N
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Description

Significance of the Imidazo[4,5-b]pyridine Core in Heterocyclic Chemistry

The imidazo[4,5-b]pyridine core is a prominent heterocyclic motif, often referred to as a purine (B94841) bioisostere or 1-deazapurine. uctm.eduresearchgate.net This structural analogy to purines is a key factor in its chemical and biological significance, as it can mimic endogenous purines and interact with macromolecules such as DNA, RNA, and various proteins. irb.hrnih.gov The arrangement of nitrogen atoms in the fused ring system allows for diverse intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets. The versatility of the imidazo[4,5-b]pyridine scaffold allows for chemical modifications at multiple positions, enabling chemists to develop extensive libraries of compounds with tailored properties for various applications, particularly in drug discovery. researchgate.netnih.gov

Pharmacological Relevance and Diverse Bioactivities of Imidazo[4,5-b]pyridine Derivatives

Derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to possess a remarkably broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility has established the scaffold as a cornerstone in the development of new therapeutic agents. uctm.edu The biological potential of these compounds spans numerous disease areas, and they have been investigated for their ability to influence various cellular pathways. nih.govnih.gov

The range of documented bioactivities includes applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. uctm.eduresearchgate.netmdpi.com For instance, certain derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, while others have shown efficacy against pathogenic bacteria and viruses. mdpi.comeurjchem.com The specific biological activity is highly dependent on the nature and position of substituents on the core ring structure. nih.gov

Table 1: Selected Bioactivities of Imidazo[4,5-b]pyridine Derivatives

Biological Activity Description
Anticancer Derivatives have shown antiproliferative activity against various cancer cell lines, including colon and breast cancer. mdpi.comeurjchem.com Some act as inhibitors of crucial enzymes like Aurora kinases. irb.hr
Antimicrobial Certain compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as various fungi. uctm.edueurjchem.com
Antiviral Selective activity against a range of DNA and RNA viruses, such as the respiratory syncytial virus (RSV), has been reported for some derivatives. nih.govmdpi.com
Anti-inflammatory Imidazo[4,5-b]pyridine derivatives have been studied as anti-inflammatory compounds, for example, in the context of retinal ischemia. nih.gov

| Enzyme Inhibition | This class of compounds has been investigated as inhibitors for various enzymes, including protein kinases, proton pumps, and aromatase. nih.govdntb.gov.uairb.hr |

Rationale for Investigating Halogenated Imidazo[4,5-b]pyridines, with a Focus on 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of the imidazo[4,5-b]pyridine scaffold, halogenated derivatives are of particular interest.

Bromo-substituted imidazo[4,5-b]pyridines, for example, have been synthesized and evaluated for their own biological activities, with some showing potent antiproliferative or antiviral effects. mdpi.comeurjchem.com Furthermore, the bromine atom serves as a versatile synthetic handle, enabling further structural modifications through cross-coupling reactions like the Suzuki coupling. nih.govosi.lv This allows for the creation of diverse and complex molecular architectures.

The compound this compound is a dihalogenated derivative that serves as a valuable building block in synthetic chemistry. osi.lvchemicalbook.comchemicalbook.com The presence of two different halogen atoms—a bromine at the 6-position and a chlorine at the 5-position—offers the potential for regioselective chemical transformations. This allows chemists to sequentially introduce different functional groups, providing a strategic pathway to novel and complex derivatives for biological screening. The investigation of such halogenated intermediates is therefore crucial for expanding the chemical space and therapeutic potential of the imidazo[4,5-b]pyridine family.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-bromo-2-chloro-3-nitropyridine (B118568)
5-bromo-N-methyl-3-nitropyridin-2-amine
5-bromo-2,3-diaminopyridine
6-bromo-2-phenylimidazo[4,5-b]pyridine
4-nitrophenyl boronic acid
Etoposide
3-Acetyl-6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
1-methyl-1H-imidazol-4-amine
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClN3 B11876468 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)

InChI Key

YFPJFGMOCWFLNO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)N=CN2

Origin of Product

United States

Advanced Structural Characterization Techniques for 6 Bromo 5 Chloro 1h Imidazo 4,5 B Pyridine Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of the nuclei can be determined.

For derivatives of 6-bromo-imidazo[4,5-b]pyridine, ¹H NMR spectroscopy is used to identify the protons within the molecule. The signals corresponding to the aromatic protons on the imidazo[4,5-b]pyridine core and any substituents are typically observed in distinct regions of the spectrum. Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure. While specific spectral data for 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is noted to be available from commercial suppliers, detailed academic publications presenting and analyzing these spectra are scarce. chemicalbook.combldpharm.com

In studies of closely related 6-bromo-imidazo[4,5-b]pyridine derivatives, NMR spectroscopy serves as a primary method for structural confirmation following synthesis. nih.govuctm.edu

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H NMR Shift (ppm) Hypothetical ¹³C NMR Shift (ppm)
H-28.1-8.3C-2: 145-150
H-77.8-8.0C-4: 140-145
NH12.0-13.0C-5: 115-120
C-6: 110-115
C-7: 125-130
C-7a: 148-152

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

For several analogs of this compound, single-crystal X-ray diffraction studies have been crucial in confirming their molecular structures. nih.govresearchgate.netnih.govresearchgate.net These studies reveal that the imidazo[4,5-b]pyridine ring system is typically planar. The crystal packing of these molecules is often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking.

For instance, in the crystal structure of 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, the imidazopyridine fused-ring system is nearly planar. The molecules are linked into chains by C—H⋯N hydrogen bonds, and these chains are further consolidated by weak intermolecular π–π interactions. researchgate.net Similarly, the analysis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine shows molecules linked into chains by N—H⋯N and C—H⋯N hydrogen bonds, with offset aromatic π–π stacking interactions also present. researchgate.net

Crystallographic Data for an Analog: 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine researchgate.net

Parameter Value
Chemical FormulaC₁₃H₉BrClN₃
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.1163 (2)
b (Å)9.7911 (2)
c (Å)20.9428 (4)
V (ų)2484.48 (8)
Z8

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified and characterized. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.

This technique has been applied to several derivatives of 6-bromo-imidazo[4,5-b]pyridine to understand their crystal packing. nih.govnih.govnih.gov For example, the Hirshfeld surface analysis of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine revealed that the most significant contributions to the crystal packing are from H⋯H, H⋯C/C⋯H, and H⋯Br/Br⋯H interactions. nih.gov In the case of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, the analysis showed that H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, and H⋯Br/Br⋯H contacts were the most important. nih.gov These studies highlight the importance of various weak interactions in dictating the supramolecular architecture of these compounds.

Contribution of Intermolecular Contacts for an Analog: 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine nih.gov

Interaction Type Contribution (%)
H⋯H35.9
H⋯Cl/Cl⋯H15.0
H⋯C/C⋯H12.4
H⋯Br/Br⋯H10.8
H⋯N/N⋯H7.5
C⋯Br/Br⋯C5.9
C⋯C5.5
C⋯N/N⋯C4.0

Computational and Theoretical Chemistry Studies on 6 Bromo 5 Chloro 1h Imidazo 4,5 B Pyridine and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine and its derivatives to predict their properties.

Before predicting other properties, the most stable three-dimensional arrangement of atoms in a molecule must be determined. This process, known as geometry optimization, is a standard application of DFT. For instance, in studies of derivatives such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6–311G(d,p) level of theory have been used to obtain an optimized molecular structure. nih.gov The calculated bond lengths and angles from such studies are often in good agreement with experimental data obtained from X-ray crystallography. nih.gov In one study on a related derivative, the imidazopyridine fused-ring system was found to be nearly planar. researchgate.net For another derivative, 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the two fused rings were also found to be approximately planar. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability and reactivity. nih.gov

For a derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the HOMO and LUMO energies were calculated to be -3.1033 eV and -0.7442 eV, respectively, resulting in an energy gap of 2.3591 eV. nih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Calculated Frontier Molecular Orbital Energies for a 6-bromo-imidazo[4,5-b]pyridine Derivative nih.gov
ParameterEnergy (eV)
EHOMO-3.1033
ELUMO-0.7442
Energy Gap (ΔE)2.3591

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In a study of a 6-bromo-imidazo[4,5-b]pyridine derivative, the MEP map was used to identify these reactive zones. nih.gov The negative potential regions are generally localized over electronegative atoms like nitrogen, while the positive potential is found around hydrogen atoms. This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Quantum Chemical Descriptors in Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical and biological properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

From the HOMO and LUMO energies, several important descriptors can be calculated:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Hardness (η): A measure of resistance to deformation or change.

Softness (σ): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors have been calculated for derivatives of 6-bromo-imidazo[4,5-b]pyridine. For example, in one study, the calculated values for electronegativity (χ), hardness (η), chemical potential (μ), electrophilicity (ω), and softness (σ) were reported for a substituted derivative. nih.gov QSAR studies on imidazo[4,5-b]pyridine derivatives have shown that properties like toxicity can be strongly correlated with descriptors such as the HOMO energy. researchgate.net

Quantum Chemical Descriptors for a 6-bromo-imidazo[4,5-b]pyridine Derivative nih.gov
DescriptorCalculated Value
Electronegativity (χ)1.92375
Hardness (η)1.17955
Chemical Potential (μ)-1.92375
Electrophilicity (ω)1.5684
Softness (σ)0.84778

Mechanistic Investigations of Biological Activity of Imidazo 4,5 B Pyridine Derivatives

Enzyme Inhibition and Receptor Binding Studies

The therapeutic potential of imidazo[4,5-b]pyridine derivatives is often linked to their ability to selectively interact with and inhibit specific enzymes or bind to cellular receptors, thereby disrupting pathological processes.

A significant area of research has been the development of imidazo[4,5-b]pyridine derivatives as potent protein kinase inhibitors. nih.govnih.gov Aurora kinases, a family of serine/threonine kinases crucial for mitotic regulation, have emerged as a key target. nih.gov Overexpression of Aurora kinases is linked to various cancers, making them a promising target for cancer therapy. nih.govmdpi.com

A series of imidazo[4,5-b]pyridine derivatives have been identified as potent, orally bioavailable inhibitors of Aurora kinases. mdpi.comresearchgate.net Optimization studies led to the discovery of compounds like CCT137690, which demonstrates potent inhibition of Aurora A, B, and C kinases with IC₅₀ values in the low nanomolar range. This compound inhibited the growth of SW620 colon carcinoma xenografts in in vivo models following oral administration.

Computational and structural studies, including 3D-QSAR and molecular docking, have provided insights into the key structural requirements for potent Aurora kinase inhibition. This has guided the design of derivatives with high selectivity for Aurora-A over Aurora-B, which is crucial for minimizing off-target effects. researchgate.net For instance, derivatization at the C7-position of the imidazo[4,5-b]pyridine scaffold led to highly selective Aurora-A inhibitors. researchgate.net

CompoundTarget KinaseInhibitory Concentration (IC₅₀)Reference
CCT137690Aurora-A0.015 µM
CCT137690Aurora-B0.025 µM
CCT137690Aurora-C0.019 µM
Compound 28cFLT30.162 µM researchgate.net

Beyond kinases, imidazo[4,5-b]pyridine derivatives have been shown to inhibit other critical enzymes. One such target is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were designed as potential DprE1 inhibitors. Several of these compounds exhibited potent antitubercular activity, with MIC values as low as 0.5 µmol/L against the H37Rv strain. Molecular docking studies suggest these compounds interact effectively with the enzyme's active site, indicating their potential as DprE1 inhibitors.

Another important target, particularly for antimicrobial drug development, is aminoacyl-tRNA synthetases. A novel series of imidazo[4,5-b]pyridine-5-thione derivatives were designed as potential inhibitors of Staphylococcus aureus tyrosyl-tRNA synthetase. One compound from this series demonstrated a potent minimum inhibitory concentration (MIC) of 0.49 μg/mL, superior to the control drug chloramphenicol. Molecular docking confirmed a high binding affinity for the target enzyme. Additionally, other derivatives have shown good inhibitory effects on the methionyl-tRNA synthetase of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with IC₅₀ values below 50 nM. nih.gov

Cellular Pathway Modulation in Disease Models

Imidazo[4,5-b]pyridine derivatives have the capacity to influence multiple cellular pathways that are critical in diseases like cancer and inflammation. nih.gov Their ability to inhibit key enzymes, such as kinases, directly impacts these signaling cascades.

In cancer cell models, these compounds have been shown to modulate critical survival and proliferation pathways. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been reported to suppress the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines. This leads to reduced expression of inflammatory mediators like iNOS and COX-2. Other studies have highlighted the ability of imidazopyridine analogues to inhibit the PI3K/mTOR pathway, which is crucial for tumor cell growth, apoptosis, and angiogenesis. By targeting these pathways, imidazo[4,5-b]pyridine compounds can induce cell cycle arrest and promote apoptosis in cancer cells.

Overview of Observed Bioactivities in Imidazo[4,5-b]pyridine Analogs (e.g., Antiproliferative, Antimicrobial, Anti-inflammatory, Antioxidant, Antiglycative)

The diverse mechanistic actions of imidazo[4,5-b]pyridine derivatives translate into a broad spectrum of biological activities. bldpharm.comevitachem.comnih.gov

Antiproliferative Activity: This is one of the most extensively studied properties. Numerous derivatives have demonstrated potent activity against a range of human cancer cell lines. evitachem.com For example, amidino-substituted derivatives have shown strong, sub-micromolar activity against colon carcinoma. evitachem.com Similarly, novel tetracyclic derivatives exhibit pronounced cytostatic effects in the nanomolar range against HCT116 and MCF-7 cancer cells. researchgate.net

Antimicrobial Activity: The imidazo[4,5-b]pyridine scaffold is a key component in compounds with antibacterial, antifungal, and antitubercular properties. bldpharm.com Derivatives have been developed that are active against Mycobacterium tuberculosis, Staphylococcus aureus, and various fungal pathogens.

Anti-inflammatory Activity: Certain derivatives have been investigated for their ability to reduce inflammation. evitachem.comnih.gov One compound with the imidazo[4,5-b]pyridine structure was found to diminish the tert-butyl hydroperoxide-induced inflammatory response in human retinal pigment epithelial cells. nih.gov

Antioxidant and Antiglycative Activity: Researchers have also confirmed the antioxidant potential of some imidazo[4,5-b]pyridine-derived acrylonitriles. evitachem.com Furthermore, compounds combining the imidazopyridine scaffold with benzohydrazide (B10538) have shown potential as antiglycation agents, which could be relevant in chronic diseases associated with the Maillard reaction. nih.gov

BioactivityExample Derivative Class/CompoundObserved EffectReference
AntiproliferativeAmidino-substituted imidazo[4,5-b]pyridinesIC₅₀ of 0.4 µM against colon carcinoma evitachem.com
Antitubercular6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridinesMIC of 0.5 µmol/L against M. tuberculosis H37Rv
AntibacterialImidazo[4,5-b]pyridine-5-thionesMIC of 0.49 µg/mL against S. aureus
Anti-inflammatoryImidazo[4,5-b]pyridine derivative (Compound 22)Diminished induced inflammatory response in ARPE-19 cells nih.gov
AntioxidantImidazo[4,5-b]pyridine derived acrylonitrilesImproved activity compared to standard BHT evitachem.com
AntiglycativeImidazopyridine-benzohydrazide compoundsDemonstrated antiglycation potential nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design for Imidazo 4,5 B Pyridine Scaffolds

Correlating Substituent Effects at the Imidazo[4,5-b]pyridine Core with Biological Efficacy

The biological activity of imidazo[4,5-b]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core structure. nih.gov Strategic modifications to this scaffold have led to the development of potent inhibitors for various therapeutic targets, including kinases and other enzymes.

Halogen substitutions, particularly with bromine and chlorine, play a crucial role in modulating the pharmacological properties of imidazo[4,5-b]pyridine derivatives. The presence of a bromine atom at the C6 position, for instance, has been shown to significantly enhance the antiproliferative activity of these compounds against various cancer cell lines. mdpi.com

In one study, a series of amidino-substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their biological activity. The results indicated that the substitution of the pyridine (B92270) nucleus with bromine markedly increased the antiproliferative effects. mdpi.com Specifically, a bromo-substituted derivative bearing an unsubstituted amidino group at the phenyl ring (compound 10 in the study) and a bromo-substituted derivative with a 2-imidazolinyl group at the phenyl ring (compound 14 in the study) demonstrated potent activity at sub-micromolar concentrations against colon carcinoma. mdpi.com

Furthermore, the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors has led to the identification of compounds where halogen substitutions are key for potency and selectivity. For example, a 6-chloro-substituted derivative was identified as a potent dual inhibitor of FLT3 and Aurora kinases, highlighting the importance of the chloro group in achieving the desired biological activity. acs.org The combination of both bromo and chloro groups, as seen in 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine, suggests a potential for synergistic effects on biological targets, although specific studies on this compound are limited.

N-alkylation of the imidazo[4,5-b]pyridine core is a common strategy to introduce structural diversity and modulate biological activity. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the substituents already present on the heterocyclic core. nih.gov Studies have shown that N-alkylation can lead to the formation of different regioisomers, primarily at the N1 and N3 positions of the imidazole (B134444) ring, and the N4 position of the pyridine ring. nih.gov

The introduction of an N-methyl group, for example, has been shown to influence the antiproliferative activity of 2,6-diphenyl substituted imidazo[4,5-b]pyridines. nih.gov In some instances, N-methyl substituted derivatives displayed more potent activity compared to their N-unsubstituted counterparts. nih.gov The choice of the alkylating agent and the position of alkylation are therefore critical considerations in the design of new imidazo[4,5-b]pyridine-based therapeutic agents. Other derivatizations, such as the introduction of phenyl groups via Suzuki coupling, have also been successfully employed to create libraries of compounds with diverse biological activities, including antitrypanosomal and anticancer effects. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been instrumental in the development of imidazo[4,5-b]pyridine derivatives as therapeutic agents. Ligand-based approaches often involve the synthesis and screening of a library of compounds to identify key structural features responsible for biological activity. This information is then used to design more potent and selective molecules.

Structure-based drug design, on the other hand, relies on the three-dimensional structure of the biological target, often a protein kinase. By understanding the interactions between the imidazo[4,5-b]pyridine scaffold and the active site of the target protein, medicinal chemists can design molecules that bind with high affinity and specificity. This approach has been successfully used to develop selective inhibitors for various kinases, including Aurora kinases and p21-activated kinase 4 (PAK4). chemicalbook.com

Molecular Docking and Dynamics for Ligand-Target Interactions

Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of imidazo[4,5-b]pyridine derivatives to their biological targets. nih.gov These methods provide valuable insights into the binding modes and key interactions that contribute to the biological activity of these compounds.

For instance, molecular docking studies have been performed to understand the binding of 6-bromo-imidazo[4,5-b]pyridine derivatives to the active site of S. aureus tyrosyl-tRNA synthetase. nih.gov These studies help in rationalizing the observed biological activities and guide the design of new inhibitors with improved potency. Similarly, molecular dynamics simulations can provide a more dynamic picture of the ligand-target interactions, revealing how the complex behaves over time.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical step in the drug discovery process, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For imidazo[4,5-b]pyridine derivatives, various optimization strategies have been employed.

One common approach is the modification of substituents at different positions of the imidazo[4,5-b]pyridine core. For example, in the development of Aurora kinase inhibitors, replacement of certain substituents with five-membered heteroaromatics led to the identification of more optimal R2 substituents. acs.org Subsequent refinement of other substituents then led to the discovery of orally bioavailable dual FLT3/Aurora kinase inhibitors with high selectivity. acs.org Another strategy involves the use of cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of substituents, enabling a thorough exploration of the chemical space and the identification of compounds with enhanced biological activity. nih.gov

Future Perspectives and Research Directions for Halogenated Imidazo 4,5 B Pyridines

Design and Synthesis of Novel Analogs of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

The development of new derivatives of this compound is a key area of ongoing research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. Synthetic strategies are evolving to allow for precise structural modifications across the imidazo[4,5-b]pyridine core.

A primary synthetic route involves the condensation of substituted 2,3-diaminopyridines with various carbonyl compounds. nih.gov However, achieving regioselectivity, particularly for substitutions at the N1 position, remains a significant challenge, necessitating the development of more efficient catalytic methods. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have emerged as a versatile and powerful tool for creating C-C bonds. This method is extensively used for the synthesis of 2-substituted, 6-substituted, and 2,6-disubstituted imidazo[4,5-b]pyridines, allowing for the introduction of diverse aryl and heteroaryl groups. nih.gov Researchers have successfully optimized Suzuki coupling conditions to prepare series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines, which have been evaluated for their antiproliferative activities. nih.gov

Another important synthetic modification is N-alkylation, which is used to introduce various substituents on the imidazole (B134444) nitrogen atoms. uctm.edu Phase transfer catalysis conditions are often employed for the alkylation of the imidazo[4,5-b]pyridine ring system with reagents like allyl bromide and propargyl bromide. uctm.edu Furthermore, microwave-assisted synthesis has been explored as a rapid and efficient method for preparing imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds. researchgate.net

Future design strategies for novel analogs will likely focus on:

Exploring diverse substitutions: Introducing a wider range of functional groups at the C2, C5, C6, and C7 positions to probe the structure-activity relationship (SAR).

Bioisosteric replacement: Replacing the bromine and chlorine atoms with other halogens or functional groups to modulate the electronic and steric properties of the molecule.

Scaffold hopping: Using the imidazo[4,5-b]pyridine core as a starting point to design entirely new heterocyclic systems with potentially improved biological profiles.

Synthetic MethodPosition of ModificationType of DerivativeReference
Condensation ReactionCore ScaffoldImidazo[4,5-b]pyridine core nih.gov
Suzuki Cross-CouplingC2 and C6 positions2,6-disubstituted derivatives nih.gov
N-AlkylationN1 and N3 positionsN-substituted derivatives uctm.edu
Microwave-assisted SynthesisCore ScaffoldImidazo[1,2-a]pyridine derivatives researchgate.net

Identification of New Biological Targets and Mechanisms of Action

The structural analogy of imidazo[4,5-b]pyridines to natural purines allows them to interact with a wide range of biological macromolecules, including proteins and nucleic acids. irb.hrnih.gov While significant research has focused on their role as kinase inhibitors, future investigations aim to uncover novel biological targets and elucidate their mechanisms of action.

Kinase Inhibition: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases involved in cell cycle regulation and signal transduction, making them attractive candidates for anticancer drug development. nih.gov

Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Imidazo[4,5-b]pyridine derivatives have been the subject of molecular modeling studies to develop potent Aurora A kinase inhibitors. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): Novel imidazo[4,5-b]pyridine-based compounds have been designed and synthesized as potent anticancer agents with significant CDK9 inhibitory activity. nih.gov

c-Met Kinase: The imidazolopyridine ring has been identified as a novel hinge-binding scaffold for c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. documentsdelivered.com

Other Potential Targets: Beyond kinase inhibition, research suggests that these compounds may have other cellular targets.

DNA/RNA Interaction: Tetracyclic imidazo[4,5-b]pyridine derivatives have shown moderate to high binding affinities for DNA and RNA, suggesting these nucleic acids are potential cellular targets. irb.hr

Tubulin Polymerization: Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to potently inhibit cancer cell proliferation by targeting tubulin. mdpi.com

Future research will focus on target deconvolution studies to identify the specific proteins or pathways modulated by this compound and its analogs. Techniques such as affinity chromatography, proteomics, and genetic screening will be instrumental in identifying novel binding partners and understanding the full spectrum of their biological activities, which include antitumor, antibacterial, and antiviral effects. mdpi.commdpi.com

Biological TargetTherapeutic AreaExample Derivative ClassReference
Aurora A KinaseCancerImidazo[4,5-b]pyridines nih.gov
CDK9CancerImidazo[4,5-b]pyridines nih.gov
c-Met KinaseCancer3H-imidazo[4,5-b]pyridines documentsdelivered.com
DNA/RNACancer, AntiviralTetracyclic imidazo[4,5-b]pyridines irb.hr
TubulinCancerImidazo[4,5-b]pyridine acrylonitriles mdpi.com

Advancements in Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. For halogenated imidazo[4,5-b]pyridines, computational approaches are being used to understand their structure-activity relationships and to predict the biological activity of novel analogs before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of imidazo[4,5-b]pyridine derivatives. nih.gov For instance, robust CoMFA and CoMSIA models have been developed for Aurora A kinase inhibitors, yielding high predictive power. The 3D contour maps generated from these models help to identify the key structural features required for biological activity, guiding the design of new analogs with significantly improved potencies. nih.gov

Molecular Docking: Molecular docking simulations are used to predict the binding mode of ligands within the active site of a target protein. This technique has been employed to illustrate the binding of active imidazo[4,5-b]pyridine compounds in the active site of CDK9, revealing superior binding affinity compared to known ligands. nih.gov Docking studies, in combination with 3D-QSAR, provide valuable insights into the specific interactions that govern ligand binding and activity. nih.gov

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and properties of molecules. uctm.edu These quantum mechanical methods, along with Hirshfeld surface analysis, provide a deeper understanding of the molecular geometry, intermolecular interactions, and reactivity of imidazo[4,5-b]pyridine derivatives. uctm.edunih.gov

The future of computational modeling in this field will likely involve the integration of artificial intelligence and machine learning algorithms to analyze large datasets and predict the biological activities and pharmacokinetic properties of virtual compounds with greater accuracy. These advanced in silico methods will accelerate the design-synthesis-testing cycle, leading to the more rapid discovery of promising new drug candidates based on the this compound scaffold.

Q & A

Basic Research Question

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
  • Nanoformulation : Liposomal encapsulation improves aqueous dispersion (e.g., 50% solubility increase for 6-bromo derivatives) .
  • Derivatization : Introduce polar groups (e.g., –OH or –COOH) via post-synthetic modifications .

What mechanistic insights explain the anticancer activity of 6-bromo-5-chloro-imidazo[4,5-b]pyridines?

Advanced Research Question
Mechanisms include:

  • Aurora kinase inhibition : Disruption of mitotic spindle assembly via competitive ATP-binding (e.g., Kd = 12 nM for Aurora A) .
  • DNA intercalation : Planar fused rings insert between base pairs, inducing strand breaks (confirmed by comet assays) .
  • ROS induction : Bromine-mediated oxidative stress triggers apoptosis in p53-mutant cells .

How can researchers validate computational docking results for imidazo[4,5-b]pyridine derivatives experimentally?

Advanced Research Question

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for kinase targets .
  • Site-directed mutagenesis : Alters key residues (e.g., Lys162 in β-glucuronidase) to test predicted interactions .
  • Crystallographic overlay : Superimposes docked poses with X-ray structures (RMSD < 1.5 Å validates accuracy) .

What are the limitations of current structure-activity relationship (SAR) models for imidazo[4,5-b]pyridines?

Advanced Research Question

  • Overreliance on 2D descriptors : Fails to capture 3D conformational effects (e.g., allyl group torsion angles altering bioactivity) .
  • Cell-line specificity : SAR derived from HepG2 may not predict activity in neuronal (e.g., SH-SY5Y) models .
  • Metabolic variability : CYP1A2 polymorphisms in human populations affect prodrug activation, complicating translational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.